Product packaging for Furyltriazine(Cat. No.:CAS No. 4685-18-1)

Furyltriazine

Cat. No.: B6329620
CAS No.: 4685-18-1
M. Wt: 177.16 g/mol
InChI Key: ZIXSZSGPTZTMBU-UHFFFAOYSA-N
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Description

Significance of Triazine and Furan (B31954) Scaffolds in Contemporary Chemical Science

The rationale for investigating furyltriazine compounds is rooted in the well-established importance of their parent scaffolds: triazine and furan.

The triazine scaffold, a six-membered ring containing three nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. organic-chemistry.org Its three isomeric forms (1,2,3-, 1,2,4-, and 1,3,5-triazine) offer a versatile and stable framework for developing biologically active molecules. google.com The 1,3,5-triazine (B166579) (s-triazine) isomer, in particular, is noted for its synthetic tractability, allowing for strategic and sequential substitution at its carbon atoms. organic-chemistry.orggoogle.com This structural adaptability enables chemists to fine-tune the compound's properties to interact with diverse biological targets. organic-chemistry.org Consequently, triazine derivatives have been successfully developed for a wide spectrum of therapeutic applications, including oncology, infectious diseases, inflammation, and neurodegeneration. organic-chemistry.orgresearchgate.netresearchgate.net A plethora of biological activities have been reported for triazine-based compounds, and they are known to exhibit anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.netresearchgate.netjrespharm.com

The furan scaffold, a five-membered aromatic ring with one oxygen atom, is another cornerstone of medicinal chemistry and is found in numerous natural products. nih.govresearchgate.net The first furan derivative, 2-furoic acid, was described in 1780. nih.govbeilstein-journals.org Since then, the furan nucleus has been incorporated into a multitude of compounds demonstrating significant therapeutic value. google.combeilstein-journals.org Furan derivatives are known to exhibit a broad range of pharmacological activities, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticancer, and neuroprotective effects. organic-chemistry.orgresearchgate.netbeilstein-journals.org The inclusion of the furan ring is a key technique in the search for new drugs, and even slight modifications to its substitution pattern can significantly alter biological activity. google.combeilstein-journals.org

The strategic combination of these two pharmacophores in a single This compound molecule is a compelling approach in chemical research. This molecular hybridization aims to create novel compounds that may exhibit unique, synergistic, or enhanced biological activities, expanding the chemical space available for drug discovery and materials science.

Table 1: Comparison of Reported Biological Activities for Triazine and Furan Scaffolds This table is interactive. Click on the headers to sort.

Biological Activity Triazine Scaffold Furan Scaffold
Anticancer
Antiviral
Antibacterial
Antifungal
Anti-inflammatory
Antimalarial
Neuroprotective
Analgesic
Anti-ulcer
Kinase Inhibition

Historical Context and Evolution of this compound Research

The investigation of this compound compounds has its origins in the field of agrochemistry. Early research, dating from the 1970s and 1980s, focused on the potential of this compound as an insect control agent. Specifically, it was studied for its effects on insect development and reproduction, acting as a chemosterilant or growth regulator.

For instance, a 1973 study documented the effects of a this compound compound on the ovarian development of the Khapra beetle, Trogoderma granarium. acs.org Later research demonstrated that this compound could interfere with the life cycle of the house fly, Musca domestica; while the adult flies could lay eggs, the resulting larvae failed to pupate, effectively halting their development. mdpi.com These early studies established this compound as a biologically active molecule, albeit within the specific context of pest control, which was a major focus of chemical research at the time. rsc.org

The evolution of this compound research beyond these initial agrochemical applications has been influenced by the broader advancements in heterocyclic chemistry. As the significance of triazine and furan scaffolds in medicinal chemistry became more apparent, the potential for their hybrid structures to act as therapeutic agents began to be recognized. researchgate.netmdpi.com While a direct, linear research trajectory from agrochemicals to pharmaceuticals for this compound is not heavily documented, the evolution can be seen as a logical extension of modern drug design principles. The focus has shifted from broad toxicity in insects to the pursuit of selective activity against specific targets in human disease, such as enzymes or receptors. researchgate.netmdpi.com This transition reflects a wider trend in chemistry, where compounds initially developed for one purpose are re-examined for new applications in fields like medicine and materials science.

Table 2: Selected Historical Milestones in this compound Research

Year Milestone Research Area Reference
1973 Publication on the effects of this compound on the ovarian development of Trogoderma granarium. Agrochemicals acs.org
1986 Laboratory evaluation of this compound as an insect growth regulator against Anopheles stephensi. Agrochemicals archive.org
2012 A patent lists "this compound" among a wide range of biologically active agents for potential use in hydrogels. Materials/Pharma google.comgoogle.com
2022 A study references the historical finding of this compound's detrimental effects on house fly larvae. Agrochemicals mdpi.com

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research into this compound chemistry is driven by the potential to create novel molecules for medicine and materials science. The frontiers of this research are largely defined by the known strengths of the constituent furan and triazine scaffolds, while the primary hurdles lie in the chemical synthesis of these complex molecules.

Current Research Frontiers:

Medicinal Chemistry (Kinase Inhibitors and Anticancer Agents): A major frontier is the design of this compound derivatives as potent and selective inhibitors of protein kinases. core.ac.ukdovepress.com Many triazine-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. researchgate.net The EGFR, VEGFR-2, and cyclin-dependent kinases (CDKs) are other important targets. mdpi.com By incorporating the furan moiety, researchers can explore new binding interactions and potentially develop highly effective anticancer agents. mdpi.commdpi.com Similarly, the known antiviral properties of both scaffolds make furyltriazines attractive candidates for the development of new antiviral drugs. jrespharm.comnih.gov

Materials Science (Organic Electronics): Furan-based polymers and molecules are increasingly being investigated for applications in organic electronics, including organic photovoltaics (OPVs) and biosensors. ntu.edu.sgmdpi.com The electron-rich nature of the furan ring, combined with the electron-deficient character of the triazine ring, could lead to this compound-based materials with interesting semiconducting properties. This opens a frontier for their use in creating novel, sustainable, and flexible electronic devices. whiterose.ac.ukcnrs-imn.frliu.se

Unaddressed Challenges:

Regioselective Synthesis: A significant and persistent challenge in this area is the controlled, regioselective synthesis of unsymmetrically substituted triazines. researchgate.netbeilstein-journals.org When constructing the triazine ring with a furan substituent and other different functional groups, multiple isomers can be formed. Developing synthetic methods that reliably produce only the desired isomer is a major hurdle. researchgate.netbeilstein-journals.org This lack of selectivity can complicate purification and hinder the systematic study of structure-activity relationships.

Efficient Functionalization: Beyond the synthesis of the core scaffold, the ability to efficiently and selectively introduce additional functional groups (C-H functionalization) onto the furan or triazine rings is critical for optimizing molecular properties. organic-chemistry.org Direct functionalization of such heterocyclic systems often requires harsh conditions or complex multi-step procedures, limiting the practical synthesis of diverse compound libraries for screening. rsc.org Overcoming these synthetic challenges is key to unlocking the full potential of this compound chemistry.

Table 3: Potential Modern Research Applications for this compound Derivatives

Application Area Specific Target/Use Rationale based on Scaffolds
Medicinal Chemistry Anticancer Agents Triazines are known anticancer agents; Furans add structural diversity. researchgate.netmdpi.com
Kinase Inhibitors (EGFR, etc.) Triazines are a privileged scaffold for kinase inhibition. researchgate.netcore.ac.ukdovepress.com
Antiviral Agents Both triazine and furan derivatives have shown antiviral activity. jrespharm.comnih.gov
Materials Science Organic Semiconductors Combination of electron-rich (furan) and electron-deficient (triazine) rings.
Photovoltaic Materials Furan-based materials are explored for organic solar cells. ntu.edu.sg
Biosensors Organic electronics are promising for biocompatible sensing platforms. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5O B6329620 Furyltriazine CAS No. 4685-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(furan-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N5O/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXSZSGPTZTMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963683
Record name 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine
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Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4685-18-1
Record name 6-(2-Furanyl)-1,3,5-triazine-2,4-diamine
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Record name s-Triazine, 2,4-diamino-6-(2-furyl)-
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Record name Furyltriazine
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Record name 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine
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Record name S-TRIAZINE, 2,4-DIAMINO-6-(2-FURYL)-
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Synthetic Methodologies for Furyltriazine and Its Derivatives

Classical and Conventional Synthetic Routes to Furyltriazines

The traditional approaches to synthesizing furyltriazine scaffolds often rely on the condensation of furan-containing building blocks with reagents that form the triazine ring. One of the most common methods involves the reaction of furan (B31954) derivatives with biguanide (B1667054) or its synthetic equivalent, dicyandiamide (B1669379).

A prominent example is the synthesis of 6-(2-furyl)-1,3,5-triazine-2,4-diamine, a key this compound compound. This can be achieved through the reaction of 2-furonitrile (B73164) with dicyandiamide in the presence of a base. This method is an extension of the general synthesis of 2,4-diamino-6-substituted-s-triazines. Another classical approach is the reaction of furfural (B47365) with dicyandiamide google.comsci-hub.se. While unmodified dicyandiamide-formaldehyde condensation products show limited reactivity with furfural, modifications to the resin can facilitate this reaction google.com.

The Pinner synthesis, a long-established method for preparing s-triazines, also represents a classical route. wikipedia.org This reaction typically involves the condensation of aryl amidines with phosgene (B1210022) or its derivatives wikipedia.org. A furan-containing amidine could, in principle, be used as a precursor in a Pinner-type synthesis to yield a this compound. The Pinner reaction can also refer to the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which can then be converted to a triazine. jk-sci.comwikipedia.org This offers a pathway starting from furan-2-carbonitrile.

Table 1: Overview of Classical Synthetic Routes to Furyltriazines
MethodFuran-Containing PrecursorTriazine-Forming ReagentGeneral ConditionsReference
Condensation2-FuronitrileDicyandiamideBasic conditions rsc.org
CondensationFurfuralDicyandiamideRequires modified dicyandiamide resin google.com
Pinner Synthesis2-FuroamidinePhosgeneAcidic conditions wikipedia.org
Pinner-type ReactionFuran-2-carbonitrileAlcohol, then ammonia/amineAcid-catalyzed jk-sci.comwikipedia.org

Advanced Synthetic Strategies for this compound Scaffolds

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic strategies have been developed. These include methods that offer greater control over the molecular architecture and allow for the rapid generation of diverse derivatives.

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules like substituted furyltriazines. This involves controlling which functional groups react and where new substituents are attached to the molecular scaffold. For instance, in the synthesis of polysubstituted furans, which can be precursors to furyltriazines, metalloradical cyclization of alkynes with α-diazocarbonyls has been shown to proceed with complete regioselectivity. nih.gov Similarly, regioselective methods for the synthesis of complex triazine systems, such as imidazo[4,5‐e] google.comchim.itthiazino[3,2‐b] chim.iturfu.rursc.orgtriazines, have been developed based on the Michael addition of imidazotriazinethiones to ethyl phenylpropiolate, followed by intramolecular cyclization. researchgate.net While not directly demonstrated for furyltriazines, these strategies showcase the potential for precise control in constructing heterocyclic systems. The development of such selective methods for this compound synthesis would involve the careful choice of catalysts and reaction conditions to direct the formation of the desired isomer. nih.govacs.orgresearchgate.netdntb.gov.ua

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry. While specific examples of stereoselective synthesis of furyltriazines are not widely reported, general principles of asymmetric synthesis can be applied. This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool, such as chiral furan derivatives. For example, a concise and stereoselective total synthesis of natural products containing a furan ring, such as (+)-secosyrin 1 and (+)-syributin 1, has been achieved through a key stereoselective construction of a spiro center. thieme-connect.de This demonstrates that stereocontrol can be exerted on furan-containing scaffolds, which could then be elaborated into chiral furyltriazines. The development of stereoselective methods would be a significant advancement in the field, allowing for the synthesis of enantiomerically pure this compound derivatives for biological evaluation.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of 2,4-diamino-1,3,5-triazines. A notable example is the iodine-promoted multicomponent cyclization of methyl ketones, cyanamides, and arylamines, which allows for the synthesis of diverse 2,4-diamino-1,3,5-triazines under mild conditions. researchgate.netnih.gov Another efficient one-pot, three-component reaction for the synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines involves the reaction of 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide. beilstein-journals.orgnih.gov Importantly, this method has been successfully applied to the synthesis of 6-(furan-2-yl)-N2-(5H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine in high yield. beilstein-journals.org

Table 2: Example of a Multi-Component Reaction for this compound Derivative Synthesis
Reactant 1Reactant 2Reactant 3ProductConditionsYieldReference
Furfural5-Amino-1,2,3,4-tetrazoleCyanamide6-(Furan-2-yl)-N2-(5H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diaminePyridine, Microwave irradiation91% beilstein-journals.org

High-throughput synthesis (HTS) is a powerful tool in drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. benthamdirect.comnih.govkit.edu This approach can be applied to the synthesis of this compound derivatives to explore their structure-activity relationships. For example, a one-pot, microwave-assisted method has been used to prepare a library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold. nih.gov This three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines is well-suited for library generation. nih.gov By incorporating furan-containing aldehydes into such a workflow, a diverse library of this compound derivatives could be efficiently synthesized. Automated synthesis platforms can further accelerate this process, allowing for the production of small to medium-sized compound libraries using liquid-phase techniques. ingentaconnect.com

Multi-Component Reaction Strategies for this compound Construction

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. chim.iturfu.rursc.orgresearchgate.netnih.gov These principles have been increasingly applied to the synthesis of heterocyclic compounds, including triazines.

Microwave-assisted synthesis has emerged as a key green technology, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating. ugm.ac.idrsc.orgnih.govresearchgate.net The synthesis of 2,4-diamino-1,3,5-triazines has been successfully achieved through the microwave-assisted reaction of dicyandiamide with nitriles, a method that is considered a green procedure. rsc.org This approach has also been utilized for the one-pot synthesis of various triazine derivatives, including those with furan moieties. beilstein-journals.orgnih.govnih.gov

Solvent-free synthesis is another cornerstone of green chemistry. The cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines can be performed under solvent-free conditions using silica-supported Lewis acids as recyclable catalysts. researchgate.net While microwave irradiation can accelerate these reactions, conventional heating over longer periods can also provide high yields. researchgate.net The development of solvent-free methods for the synthesis of furyltriazines would significantly improve the environmental profile of their production. urfu.rursc.org

Table 3: Green Chemistry Approaches in Triazine Synthesis
Green ApproachSpecific MethodKey AdvantagesApplicability to this compoundReference
Microwave-Assisted SynthesisReaction of dicyandiamide with nitrilesShort reaction times, reduced solvent use, high yieldsApplicable using 2-furonitrile as a starting material rsc.org
Microwave-Assisted SynthesisOne-pot, three-component reactionEfficiency, high atom economy, simple work-upDemonstrated for the synthesis of a 6-(furan-2-yl)triazine derivative beilstein-journals.orgnih.gov
Solvent-Free SynthesisCyclotrimerization of nitrilesEliminates solvent waste, uses recyclable catalystsPotentially applicable to the cyclotrimerization of 2-furonitrile researchgate.net
Solvent-Free SynthesisIpso-substitution of cyano-group in 5-cyano-1,2,4-triazinesOperational simplicity, high yields, no chromatographic purificationCould be adapted for furan-substituted triazines urfu.rursc.org

Catalytic Green Syntheses of Furyltriazines

Synthetic Transformations of Furan-Containing Precursors to Triazine Derivatives

The construction of the triazine ring from furan-containing starting materials involves a variety of synthetic transformations. These methods leverage the unique chemical reactivity of the furan moiety to build the desired heterocyclic system.

A key strategy involves using a furan derivative that already contains some of the necessary atoms or a suitable functional group for building the triazine ring. For example, 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one can be converted into a triazine derivative. mdpi.com This transformation proceeds through intermediates that are subsequently cyclized to form the final triazine product. mdpi.com Another approach utilizes furan-2-carbonyl isothiocyanate, which reacts with various nitrogen nucleophiles to yield a series of heterocyclic compounds, including triazines. researchgate.net

In some synthetic pathways, the furan ring itself acts as a masked 1,4-dicarbonyl compound. This strategy involves the acid-catalyzed ring-opening of the furan to generate a diketone intermediate, which is then cyclized with a nitrogen-containing reagent to form a new heterocycle. While commonly used to synthesize pyrroles (the Paal-Knorr reaction), this principle can be extended. rsc.org

A notable reaction involves the treatment of a furan-containing precursor with nucleophiles, leading to Michael addition, followed by ring-opening of a pyrone ring and subsequent recyclization to form new heterocyclic systems. researchgate.net Similarly, the synthesis of chiral imidazoles and furans can be achieved from sugar-derived precursors through sequential Michael addition, cyclization, and sugar-ring opening reactions. rsc.org These examples highlight that ring-opening is a versatile strategy for transforming furan-based scaffolds into other heterocyclic structures, a principle applicable to triazine synthesis. rsc.org One-pot procedures that combine ring-opening, cyclization, and an oxidation step have been successfully used to prepare 1,2,4-triazines from aziridines and hydrazones, demonstrating a telescoped reaction sequence that could be adapted for furan precursors. acs.org

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing fused heterocyclic systems. To facilitate the annulation of a triazine ring onto a furan core, the furan ring must first be appropriately functionalized.

Methods for furan functionalization include:

Electrophilic Substitution: The furan ring can undergo reactions like nitration and halogenation. pharmaguideline.com Introducing a nitro group or a halogen atom provides a reactive handle that can be used in subsequent steps to build the triazine ring. For example, a halogenated furan could undergo a cross-coupling reaction to introduce a nitrogen-containing side chain, which could then cyclize to form the triazine.

C-H Functionalization/Annulation: Modern catalytic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. A Rh(III)-catalyzed annulation reaction has been developed to synthesize azolo researchgate.netacs.orgwordpress.comtriazines. nih.gov This reaction couples N-azolo imines, which can be derived from furan-2-carbaldehyde (furfural), with dioxazolones. The process involves the catalytic C-H amidation of the imidoyl C-H bond followed by cyclodehydration to form the fused triazine ring system. nih.gov This approach is highly efficient for creating bicyclic heterocycles containing both furan and triazine motifs. nih.gov

The table below outlines these functionalization and annulation strategies.

StrategyReaction ExampleDescription
Electrophilic SubstitutionNitration of furan with acetyl nitrate. pharmaguideline.comIntroduces a functional group for further transformation.
Ring-Opening/CyclizationAcid-catalyzed opening of a furan derivative to a 1,4-dicarbonyl. rsc.orgThe furan ring acts as a precursor to an open-chain intermediate that re-cyclizes. rsc.org
C-H AnnulationRh(III)-catalyzed reaction of a furfural-derived imine with a dioxazolone. nih.govDirectly builds a triazine ring onto a furan-containing scaffold via C-H activation. nih.gov
CycloadditionGold-catalyzed sequential annulation of 2-(1-alkynyl)-2-alken-1-ones with 1,3,5-triazines. researchgate.netForms fused bicyclic furan compounds through a stepwise [3+2+2]-cycloaddition. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Furyltriazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of furyltriazine derivatives in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions of various nuclei, a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of the constituent atoms.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. In this compound derivatives, the protons on the furan (B31954) and triazine rings, as well as any substituents, exhibit characteristic chemical shifts. For instance, in 3-(Furan-2-yl)-6-tolyl-1,2,4-triazine-5-carbonitrile, the furan protons appear as multiplets between δ 6.70 and 7.78 ppm. cup.edu.in Protons on aromatic substituents, like the tolyl group, typically resonate in the δ 7.30-8.10 ppm region. cup.edu.inresearchgate.net The chemical shifts are influenced by the electronic nature of the substituents on the triazine ring. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. researchgate.net The chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. libretexts.org Carbonyl carbons in triazinone derivatives appear significantly downfield (150-165 ppm). acs.org Carbons within the 1,2,4-triazine (B1199460) ring typically resonate in the range of δ 145-165 ppm. cup.edu.inacs.org For 3-(Furan-2-yl)-6-tolyl-1,2,4-triazine-5-carbonitrile, the triazine and furan ring carbons show signals from δ 113.3 to 155.3 ppm. cup.edu.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative Data sourced from a study on 3-(Furan-2-yl)-6-tolyl-1,2,4-triazine-5-carbonitrile in DMSO-d6. cup.edu.in

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Furan H-4'6.70 (dd)-
Furan H-5'7.78 (m)-
Furan H-3'7.63 (m)-
Furan C-2'-148.0
Furan C-3'-113.3
Furan C-4'-116.6
Furan C-5'-148.1
Triazine C-3-154.4
Triazine C-5-128.8
Triazine C-6-155.3
Tolyl -CH₃2.49 (s)21.0
Tolyl Ar-H7.43 (m), 8.01 (m)129.1, 129.6, 133.2, 141.5

¹⁵N NMR: Nitrogen-15 NMR is a particularly powerful tool for studying triazine systems, as it provides direct information about the electronic environment of the nitrogen atoms within the heterocyclic core. researchgate.net The ¹⁵N chemical shifts are highly sensitive to substitution, protonation, and tautomeric equilibria. rsc.orgthieme-connect.de For the 1,2,4-triazine ring, the nitrogen atoms exhibit distinct chemical shift ranges: N-1 is typically around +40 ppm, N-2 is near +2 ppm, and N-4 is significantly upfield at approximately -62 ppm (relative to nitromethane). beilstein-journals.org N-oxidation causes large upfield shifts for the oxidized nitrogen (N-1 or N-2) and downfield shifts for N-4. researchgate.net The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can unambiguously determine isomeric structures and the mode of fusion in condensed triazine systems. urfu.ruderpharmachemica.comresearchgate.net

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netpeerj.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically over two or three bonds. beilstein-journals.org It is used to map out proton-proton networks within the furan ring and any alkyl or aromatic substituents, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). beilstein-journals.org This experiment is essential for assigning the carbon signals based on the already established proton assignments. It provides a clear map of all C-H units in the molecule. peerj.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). beilstein-journals.org This is arguably the most critical 2D NMR experiment for furyltriazines, as it establishes connectivity between different fragments of the molecule. For instance, it can show correlations from the furan protons to the triazine ring carbons, confirming the attachment point of the furan ring. It is also invaluable for identifying quaternary carbons (those with no attached protons) by observing their correlations to nearby protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This through-space correlation is used to determine stereochemistry and conformation. In this compound systems, NOESY can reveal the spatial arrangement of substituents relative to each other and to the core rings. For some systems, exchange spectroscopy (EXSY), which uses the same pulse sequence as NOESY, can detect chemical exchange processes, such as conformational changes or tautomerism. libretexts.orguomustansiriyah.edu.iq

Unidimensional (¹H, ¹³C, ¹⁵N) NMR Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. It is particularly useful for identifying functional groups. In this compound derivatives, characteristic absorption bands for the triazine and furan rings are observed. The stretching vibrations of the C=N and N=N bonds within the triazine ring are key identifiers. elixirpublishers.com A medium-to-strong band observed near 800 cm⁻¹ in 1,2,4-triazine derivatives is often attributed to an out-of-plane bending vibration of the triazine ring. escholarship.org The furan ring exhibits characteristic C-H stretching above 3100 cm⁻¹ and C-O-C stretching vibrations.

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1,2,4-triazine derivatives, a strong Raman band near 770 cm⁻¹ is assigned to the symmetric ring "breathing" vibration, a characteristic feature of the triazine ring. escholarship.org Another strong band around 1330 cm⁻¹ can be attributed to the asymmetric stretching of the C-NH₂ bond in amino-substituted triazines. escholarship.org The Raman spectra of s-triazine show characteristic rotational lines, which can provide structural parameters like bond lengths and angles in the gas phase. rsc.org

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Systems Based on data from various triazine and furan derivatives. urfu.ruescholarship.orgresearchgate.net

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
Furan C-H StretchIR/Raman3100 - 3150Medium
Triazine C-H StretchIR/Raman~3050Medium
C=N Stretch (Triazine Ring)IR/Raman1550 - 1650Strong
C=C Stretch (Furan/Aromatic)IR/Raman1450 - 1600Medium-Strong
Asymmetric C-NH₂ Stretch (if present)Raman~1330Strong
Furan C-O-C StretchIR1000 - 1300Strong
Triazine Ring Out-of-Plane BendIR~800Medium-Strong
Triazine Ring BreathingRaman~770Strong

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information based on its fragmentation pattern. nih.gov

When a this compound molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺·). This ion is often unstable and breaks apart into smaller, more stable charged fragments. The fragmentation of 1,2,4-triazines is complex and highly dependent on the substituents. beilstein-journals.org Common fragmentation pathways for the 1,2,4-triazine core involve the loss of stable neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN). beilstein-journals.org

For a this compound, characteristic fragmentation would likely involve:

Initial Cleavage: The molecular ion peak (M⁺·) confirms the molecular weight.

Loss of N₂: A peak corresponding to [M - 28]⁺· is a common fragmentation pathway for the triazine ring.

Loss of HCN: A peak at [M - 27]⁺· can also occur from the triazine ring.

Furan Ring Fragmentation: The furan ring can lose a CO molecule (28 Da) to form a cyclopropenyl cation or undergo other characteristic cleavages.

Cleavage at the Heterocyclic Junction: The bond between the furan and triazine rings can cleave, leading to fragments corresponding to the individual heterocyclic cations, such as the furyl cation or the triazine radical cation.

Analysis of these fragmentation patterns allows chemists to piece together the different components of the molecule, confirming the presence of both the furan and triazine moieties and the nature of any other substituents. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel this compound derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. rsc.org This capability is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is used to validate the successful synthesis of target this compound structures. For instance, in the characterization of complex heterocyclic systems that may include furan and triazine moieties, HRMS confirms that the empirical formula matches the calculated theoretical value.

Research on novel triazine-based compounds frequently reports HRMS data as definitive proof of structure. In one study, a complex azolotriazine derivative incorporating a furan group was analyzed by HRMS with electrospray ionization (ESI), yielding a measured value that was extremely close to the calculated mass. mdpi.com Similarly, the characterization of a copper complex with a disulfonated 3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine (ferene) ligand utilized ESI-MS to confirm the mass of the molecular ion. nih.gov

The table below presents examples of HRMS data for triazine derivatives, illustrating the precision of the technique.

Compound/ComplexIon FormulaCalculated m/zFound m/zIonization
Isoxazolyl-azolo[5,1-c] researchgate.netacs.orgnsf.govtriazine Derivative mdpi.com[C₂₁H₂₂N₆O₅+H]⁺439.1724439.1728ESI⁺
Copper(II)-Ferene Complex nih.gov[C₁₆H₈CuN₄O₈S₂]⁻510.9085510.9084ESI⁻
Reactive Fluorescent Triazine Derivative researchgate.netNot specified--HRMS-MALDI

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. researchgate.netnist.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound) is selected in the first stage of mass analysis, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second stage. nist.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing information about its substituents and connectivity. nih.gov

For triazine-containing compounds, fragmentation pathways are often dominated by cleavages related to the substituents on the triazine ring. capes.gov.br Studies on various s-triazine derivatives show that the initial fragmentation is often the loss of side chains, followed by the cleavage of the heterocyclic ring itself. researchgate.netcapes.gov.br

In systems containing a furan ring linked to a triazine core, specific fragmentation pathways can be anticipated. One relevant mechanism for certain furan adducts is a retro-Diels-Alder (rDA) reaction. scripps.edu Research on furan-maleimide adducts connected to a triazine demonstrated that laser desorption/ionization induced a clean cycloreversion, breaking the molecule at the furan linkage and providing a dominant peak corresponding to the triazine-diene fragment. scripps.edu This highlights a predictable fragmentation behavior for furyl groups involved in such structures. Understanding these pathways is critical for identifying metabolites or degradation products of more complex this compound compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides key insights into the photophysical properties of this compound systems, which is particularly important for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons from a ground state to a higher energy excited state. nih.gov The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated π-systems. For furyltriazines, which often possess donor-acceptor (D-A) characteristics with the furan acting as a donor and the electron-deficient triazine as an acceptor, UV-Vis spectra reveal the energy of key electronic transitions.

The absorption maxima (λmax) are influenced by the specific substituents on the furyl and triazine rings, as well as the solvent environment. Studies on related donor-acceptor triazine systems show strong absorption maxima that can be attributed to π-π* and intramolecular charge transfer (ICT) transitions. acs.orgsioc-journal.cn For example, the UV-Vis spectrum of a copper complex with the furyl-containing ligand ferene shows multiple absorption bands in methanol. nih.gov Similarly, a carbazole-triazine hybrid exhibits distinct absorption peaks in a dilute tetrahydrofuran (B95107) (THF) solution. mdpi.com

The table below summarizes representative UV-Vis absorption data for triazine-based systems.

Compound/ComplexSolventAbsorption Maxima (λmax, nm)
Copper(II)-Ferene Complex (3) nih.govMethanol202, 239, 338, 371
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole (3) mdpi.comTHF~270, ~300, ~330, ~345
Dendrimer with 1,3,5-triazine (B166579) core (D1) acs.orgNot specified~250, ~325

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. researchgate.net This technique is used to study the luminescent properties of furyltriazines, providing data on emission wavelengths, fluorescence quantum yields (ΦF), and excited-state lifetimes. mdpi.com These properties are fundamental to the development of fluorescent probes and emissive materials for OLEDs. researchgate.netresearchgate.net

Many donor-acceptor triazine derivatives are highly fluorescent. The emission color and efficiency are highly dependent on the molecular structure and the degree of intramolecular charge transfer. For example, a carbazole-triazine hybrid exhibits intense blue fluorescence in both solution and solid states when irradiated with UV light. mdpi.com Other studies on triazine-based emitters have reported emissions across the visible spectrum, from blue to green and orange, with some achieving high external quantum efficiencies in OLED devices. mdpi.comresearchgate.netacs.org The phenomenon of aggregation-induced emission (AIE) has also been observed in some triazine systems, where fluorescence intensity increases in the aggregated or solid state. sioc-journal.cn

The following table presents photophysical data for several fluorescent triazine-based compounds.

Compound TypeEmission Maxima (nm)Fluorescence Quantum Yield (ΦF)Key Feature
Dihydroazolo researchgate.netacs.orgnsf.govtriazines (DATs) mdpi.com433 – 4886.1% – 33.3%Exhibit blue or blue-green fluorescence.
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole mdpi.com~360, ~375Not reportedIntense blue fluorescence.
Star-shaped Triazine-Triphenylene (TPPT6) sioc-journal.cnVaries (blue to orange)Up to 43%Exhibits solvatochromism and AIE.
Ionic Triazine Green Emitter (PhTz) acs.org505Not reportedUsed as an emitter in light-emitting electrochemical cells.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. chemicalbook.com By analyzing the pattern of X-rays scattered by the electron clouds of atoms in a crystal, XRD can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous picture of the molecule's solid-state conformation and packing. chemicalbook.com

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the complete 3D structure of a molecule. mdpi.com When a high-quality single crystal is irradiated with X-rays, a unique diffraction pattern is produced that allows for the calculation of the electron density map of the unit cell, and thus the precise position of every atom.

For chiral this compound compounds, SC-XRD is the gold standard for determining the absolute configuration of stereogenic centers. acs.org This is achieved by analyzing the anomalous scattering of X-rays, which can distinguish between a molecule and its non-superimposable mirror image (enantiomer). acs.org The Flack parameter is calculated during structure refinement to confidently assign the absolute stereochemistry. acs.org

Structural reports for triazine derivatives provide detailed crystallographic data. A study on 3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine provided precise unit cell parameters, confirming its molecular structure and conformation in the solid state. researchgate.net Similarly, the analysis of a carbazole-triazine hybrid revealed its crystal system, space group, and the nature of its π-stacking interactions, which influence its material properties. mdpi.com

The table below contains crystallographic data obtained from single-crystal X-ray diffraction for furan- and other substituted triazine systems.

CompoundCrystal SystemSpace GroupUnit Cell ParametersRef.
3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazineMonoclinicP2₁/ca = 9.2129 Å, b = 5.0321 Å, c = 13.760 Å, β = 100.02° researchgate.net
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazoleMonoclinicC2/ca = 20.280 Å, b = 8.0726 Å, c = 16.005 Å, β = 98.947° mdpi.com
[Mn(MBPT)Br(H₂O)₂]ClO₄MonoclinicP2₁Not fully specified mdpi.com

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. libretexts.orgmalvernpanalytical.com It provides detailed information about the atomic and molecular structure, including phase composition, crystal structure, and crystallite size. malvernpanalytical.comusp.org The technique works by irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. libretexts.org Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a fingerprint for the specific crystalline phase. malvernpanalytical.comamericanpharmaceuticalreview.com The positions (2θ angles) and intensities of these peaks are governed by Bragg's Law and are characteristic of the crystal lattice of the substance. libretexts.orgusp.org

In the study of this compound systems and related triazine derivatives, PXRD is crucial for:

Phase Identification: Confirming the synthesis of the desired crystalline phase and identifying any impurities or different polymorphic forms. usp.org

Structural Elucidation: Determining the unit cell parameters (lattice constants a, b, c, and angles α, β, γ) which define the size and shape of the basic repeating unit of the crystal. nih.govxrpd.eu

Crystallinity Assessment: Evaluating the degree of crystallinity versus amorphous content in a sample. Amorphous materials produce a broad "halo" instead of sharp peaks. americanpharmaceuticalreview.com

Monitoring Structural Changes: Observing transformations in the crystal structure due to factors like temperature, pressure, or chemical reactions. nih.govnih.gov

Research on triazine-based materials demonstrates the utility of PXRD. For instance, the analysis of covalent organic frameworks (COFs) derived from triazine nodes shows sharp diffraction peaks, indicating excellent crystallinity. nih.gov Similarly, studies on poly(triazine imide) (PTI) have used PXRD to monitor the transition from a crystalline to a disordered, carbon-rich material at high reaction temperatures. nih.gov The diffraction patterns revealed changes in peak positions and widths, corresponding to shifts in the crystal lattice and loss of structural order. nih.gov

Table 1: Representative PXRD Data for Triazine-Based Crystalline Materials

CompoundCrystal SystemSpace GroupUnit Cell ParametersKey Diffraction Peaks (2θ°)Reference
TPT-DMBD-COFHexagonalNot Specifieda = b = 45.09 Å, c = 4.35 Å, α = β = 90°, γ = 120°2.28 (100), 3.96 (110), 4.55 (200), 6.00 (210), 7.92 (220) nih.gov
2,4,6-Triamino-1,3,5-triazine (Melamine)MonoclinicP21/ca = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52°Not Specified researchgate.net
PTI–LiBr (Poly(triazine imide))Not SpecifiedNot SpecifiedShift to lower angles observed at 550°C vs. 600°C, indicating increased plane distances.Peak at ~27° (2θ) evolves at 600°C, indicating formation of a disordered carbon-rich phase. nih.gov

Advanced Hyphenated and Surface-Sensitive Techniques

Synchrotron-Based Spectroscopy (e.g., XAS, XPS)

Synchrotron-based spectroscopic techniques offer unparalleled insights into the electronic structure and chemical environment of materials due to the high brilliance and tunability of synchrotron light sources. berstructuralbioportal.orgoaepublish.com For complex systems like furyltriazines, X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are particularly powerful. berstructuralbioportal.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.combohrium.com The method involves irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the surface. The binding energy of these core electrons is specific to each element and its oxidation state. mdpi.com

In the context of triazine derivatives, XPS is extensively used to:

Confirm the presence and quantify the ratios of constituent elements like carbon, nitrogen, and oxygen. nih.govd-nb.info

Identify the different chemical states of nitrogen within the triazine ring and its substituents (e.g., imide bridges vs. triazine N). nih.gov For example, in poly(triazine imide), XPS can distinguish the nitrogen signals from the triazine moieties (~398.5 eV) and the imide-NH bridges (~400 eV). nih.gov

Analyze the coordination environment and oxidation state of metal ions in this compound complexes. mdpi.com

Investigate surface modifications and the formation of tribochemical films. scientific.net

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure of a specific element. rsc.orgacs.org The technique measures the absorption of X-rays as a function of energy around an absorption edge of a selected element. The resulting spectrum is divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry, while EXAFS provides information about the bond distances and coordination numbers of the neighboring atoms. berstructuralbioportal.orgrsc.org For nitrogen-containing heterocycles like furyltriazines, Nitrogen K-edge XANES spectra are characterized by sharp pre-edge peaks corresponding to 1s → π* transitions, which are sensitive probes of the unoccupied molecular orbitals. researchgate.netaip.org

Table 2: Illustrative XPS Binding Energy Data for Triazine Derivatives

Compound/SystemElement (Core Level)Binding Energy (eV)AssignmentReference
DMOHT Ligand (a triazine Schiff base)C1s286.24C-C (sp3), C-H, C=C (sp2) mdpi.com
N1s399.94H-N, C=N
O1s533.13O-C
Poly(triazine imide) (PTI) at 550°CN1s398.5Triazine moieties nih.gov
400.0Imide-NH bridges
Covalent Triazine Framework (CTF)N1s~398.7Triazine N (C-N=C) bohrium.com
~400.0Unreacted nitrile groups or N-H species

Hyperspectral Imaging for Spatial Chemical Information

Hyperspectral imaging is a powerful, non-destructive technique that integrates conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. researchgate.netresearchgate.net An imaging system collects a series of images at many contiguous wavelength bands, generating a three-dimensional "hypercube" of data where each pixel contains a full spectrum. plos.org By analyzing these spectra, it is possible to identify and quantify the chemical components and map their distribution across the sample. researchgate.netevk.biz

For this compound systems, this technique offers unique capabilities for understanding the heterogeneity of a sample, which is often missed by bulk analysis methods. Applications include:

Contaminant Detection: Identifying and locating triazine-based contaminants, such as the adulterant melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) in food products like milk powder. researchgate.net The technique can provide information on the spatial distribution of contaminant particles within the bulk food sample. researchgate.net

Environmental Monitoring: Mapping the spatial distribution of triazine herbicides and their degradation products in soil or water systems. nih.govnih.gov Studies have used this approach to link the concentration patterns of triazines in aquifers to groundwater residence times and flow paths. nih.gov

Agricultural Applications: Assessing the distribution of nitrogen, a key component of triazine rings, in plant tissues to monitor nutrient uptake and plant health. plos.org

Process Control: In manufacturing, hyperspectral imaging can be used for in-line monitoring to ensure the homogeneous distribution of active ingredients or to detect impurities in pharmaceutical or chemical products. evk.biz

The ability to visualize chemical information provides critical insights into reaction efficiency, product purity, and the environmental fate of this compound compounds.

Table 3: Research Findings on Spatial Distribution of Triazines via Hyperspectral or Spatially-Resolved Chemical Analysis

Analyte/SystemMatrixTechnique/ApproachKey FindingReference
Melamine (a triazine)Milk PowderNear-Infrared (NIR) Hyperspectral ImagingThe technique can detect and provide spatial information on melamine particles within a food sample, though penetration depth of the light (e.g., ~2 mm) is a critical parameter. researchgate.net
Atrazine (B1667683), Simazine, and metabolitesShallow Alluvial AquiferLiquid Chromatography with Groundwater Dating (3H/3He)Total triazine concentrations showed distinct spatial patterns with depth, linked to groundwater residence time and historical pesticide use. nih.gov
Triazine Herbicides (Atrazine, Simazine, etc.)Arable SoilsHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Revealed the spatial and temporal distribution characteristics of various triazine herbicides in agricultural regions, with atrazine and its metabolites being predominant. nih.gov
Total NitrogenPepper Plant (leaves, stems, roots)Visible/Near-Infrared (Vis/NIR) Hyperspectral ImagingSuccessfully created spatial distribution maps of total nitrogen content (TNC) in different parts of the plant, demonstrating the ability to visualize nutrient distribution. plos.org

Computational and Theoretical Chemistry of Furyltriazine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of furyltriazine molecules. These first-principles approaches solve, or approximate solutions to, the electronic Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-to-large-sized molecules like furyltriazines due to its favorable balance of accuracy and computational cost. arxiv.orgtdx.cat DFT methods are used to investigate the electronic structure, ground-state geometry, and various molecular properties by calculating the electron density. arxiv.orgirjweb.com

Key properties of this compound systems elucidated through DFT include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often agreeing well with experimental data from X-ray crystallography where available. mdpi.commdpi.com For instance, in related substituted triazines, DFT has been used to confirm the planarity of the triazine ring and determine the rotational angles of substituents. rsc.orgnih.gov

Electronic Properties and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters calculated using DFT. irjweb.comscribd.com The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller gap generally implies higher reactivity. nih.gov Other reactivity descriptors such as chemical potential (μ), hardness (η), and electronegativity (χ) can also be derived from these frontier orbital energies to predict the molecule's behavior in chemical reactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools generated from DFT calculations that visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how a this compound molecule will interact with other reagents. For related triazine derivatives, DFT calculations show that the active sites are often located on the nitrogen atoms of the triazine ring and on polar substituents. researchgate.net

The table below illustrates typical electronic properties that can be calculated for a hypothetical this compound isomer using DFT.

PropertyDescriptionExemplary Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO4.7 eV
Dipole Moment (µ) Measure of the molecule's overall polarity3.5 Debye
Chemical Hardness (η) Resistance to change in electron distribution2.35 eV
Electronegativity (χ) Power to attract electrons4.15 eV

These are representative values based on studies of similar heterocyclic systems and would vary based on the specific isomer and substituent.

Ab Initio Methods for High-Accuracy Calculations

While DFT is widely used, ab initio ("from the beginning") methods that are not based on electron density functionals provide a pathway to higher accuracy, albeit at a greater computational expense. nih.govresearchgate.net These methods are based on the wavefunction of the molecule and systematically improve upon the simplest Hartree-Fock (HF) approximation by including electron correlation effects.

For this compound systems, high-accuracy ab initio calculations are valuable for several reasons:

Benchmarking: Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD(T)) are considered the "gold standard" for calculating molecular energies and properties. researchgate.netnih.gov They are often used to generate benchmark data for smaller, related molecules (e.g., triazine, furan) to validate the accuracy of more cost-effective DFT functionals for larger this compound systems. researchgate.net

Thermochemical Data: High-level composite methods like the Gaussian-n (Gn) theories (e.g., G4, G4MP2) can predict thermodynamic properties such as enthalpies of formation with very high accuracy (often within 1-2 kcal/mol of experimental values). researchgate.netresearchgate.net This is crucial for understanding the stability and energy content of this compound derivatives.

Weak Interactions: Accurately describing non-covalent interactions, which are critical for molecular modeling, sometimes requires methods that go beyond standard DFT. High-accuracy ab initio calculations can provide reliable data on interaction energies for hydrogen bonds or π-stacking involving the this compound scaffold. researchgate.net

Molecular Modeling and Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations explore the behavior of this compound molecules over time, including their flexibility, interactions, and aggregation.

Conformational Analysis and Tautomerism of this compound Isomers

This compound, depending on its substitution pattern, can exist as multiple isomers, including structural isomers, conformational isomers (conformers), and tautomers.

Conformational Analysis: The furan (B31954) ring can rotate relative to the triazine ring around the connecting single bond. This rotation is not entirely free and is subject to an energy barrier, leading to different stable or metastable conformers. tdx.cat Computational methods can map the potential energy surface as a function of the dihedral angle between the two rings to identify the most stable conformations (e.g., planar vs. non-planar) and the energy barriers for interconversion. mdpi.comresearchgate.net For example, studies on similar bi-aromatic systems show that non-coplanar structures are often preferred to minimize steric hindrance between hydrogen atoms on the adjacent rings.

Tautomerism: If the triazine ring is substituted with groups containing acidic protons (e.g., amino or hydroxyl groups), different tautomeric forms can exist. mdpi.comacademie-sciences.fr For instance, amino-substituted triazines can exist in equilibrium between amino and imino forms. mdpi.comresearchgate.net DFT calculations are highly effective at determining the relative energies of these tautomers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). jocpr.comnih.gov Such studies consistently show that the relative stability of tautomers can be significantly influenced by the solvent environment. jocpr.com For a hypothetical amino-furyltriazine, one could predict the equilibrium between the different tautomeric forms shown below.

Tautomer FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
Amino Tautomer 0.0 (Reference)0.0 (Reference)
Imino Tautomer 1 +5.2+3.5
Imino Tautomer 2 +6.8+4.1

This table illustrates how computational chemistry can predict the relative stability of different tautomers and the effect of the solvent.

Intermolecular Interactions and Self-Assembly Prediction

The way this compound molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and potential for self-assembly into larger, ordered structures.

Non-Covalent Interactions: The primary forces governing these interactions are non-covalent, including hydrogen bonds (if suitable donor/acceptor sites exist), π-π stacking between the aromatic furan and triazine rings, and van der Waals forces. rsc.orgaip.org Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions from the calculated electron density. rsc.org Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time based on a force field, providing a dynamic picture of how this compound molecules behave in a condensed phase (e.g., in solution or as a solid). nih.govaip.org These simulations are essential for predicting self-assembly. For example, MD simulations on related triazine-based polymers have shown they can form stable, ordered nanorod-like structures through a combination of hydrogen bonding and π-π stacking. arxiv.orgaip.orgescholarship.org Such simulations can reveal the critical structural features necessary for specific self-assembly motifs. arxiv.org

Prediction of Reactivity and Mechanistic Pathways

A major goal of theoretical chemistry is to predict how and where a molecule will react. For this compound, this involves identifying the most reactive sites on the molecule and elucidating the step-by-step mechanisms of its chemical transformations.

Reactivity Indices: As mentioned, DFT-based reactivity descriptors like the Fukui function and local softness can pinpoint the specific atoms within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. irjweb.comias.ac.in The furan ring is typically electron-rich and prone to electrophilic substitution, while the electron-deficient triazine ring is more susceptible to nucleophilic attack. Computational models can quantify these reactivities.

Mechanism Elucidation: Computational methods can be used to map out the entire energy profile of a chemical reaction, from reactants to products. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy of the reaction. nih.govacs.org By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism. For example, computational studies have been used to elucidate the complex mechanism of H₂S scavenging by triazine derivatives, validating proposed steps and explaining product distributions. researchgate.netnih.govnih.gov DFT calculations have also been used to predict the rates of bioorthogonal reactions involving triazine isomers, with results that closely match experimental measurements. rsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the reactivity of chemical species. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized.

In the context of this compound systems, FMO analysis can elucidate the sites most susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the triazine ring, combined with the electron-donating potential of the furyl group, creates a unique electronic environment. Computational studies, often employing Density Functional Theory (DFT), can precisely calculate the energies of these frontier orbitals and map their distribution across the molecule. While specific experimental and computational data for a broad range of this compound derivatives is not widely available in publicly accessible literature, theoretical calculations on analogous heterocyclic systems provide a framework for understanding their expected properties.

Below is an illustrative data table representing typical FMO energies that might be obtained for a hypothetical this compound derivative from DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound (Hypothetical)-6.5-1.25.3
Donor-Substituted this compound-6.1-1.15.0
Acceptor-Substituted this compound-6.8-1.55.3

This table is illustrative and intended to represent the type of data generated from FMO analysis. Actual values would vary depending on the specific substituents and computational methods used.

Transition State Localization and Reaction Energy Profiles

Understanding the mechanism of a chemical reaction is a central goal of computational chemistry. This is achieved by mapping the potential energy surface (PES) of the reacting system. Key points on the PES include the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

The localization of transition states is a critical step in elucidating a reaction mechanism. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods, are employed to find these TS structures. Once a transition state is located and confirmed (typically by the presence of a single imaginary frequency in the vibrational analysis), the intrinsic reaction coordinate (IRC) can be calculated. The IRC path connects the transition state to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction.

For this compound systems, these computational tools can be used to study various reactions, such as nucleophilic aromatic substitution, cycloadditions, or electrophilic attack on the furan ring. By calculating the reaction energy profiles for different possible pathways, the most favorable mechanism can be identified. Due to the complexity of these calculations, specific and detailed reaction energy profiles for a wide array of this compound reactions are not readily found in general literature.

The following table provides a hypothetical example of a reaction energy profile for a nucleophilic substitution reaction on a this compound.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+25.0
Intermediate-5.0
Second Transition State+15.0
Products-20.0

This table is illustrative, representing a possible multi-step reaction pathway. The actual energy values would be highly dependent on the specific reactants, solvent, and level of theory used in the computation.

Mechanistic Investigations and Reaction Kinetics Involving Furyltriazine

Elucidation of Reaction Pathways for Furyltriazine Formation and Transformation

The formation and transformation of this compound derivatives proceed through detailed reaction pathways that are crucial for optimizing synthesis and understanding their chemical behavior. The conversion of biomass-derived compounds like cellulose (B213188) and hemicellulose can lead to the formation of intermediates such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), which can be further converted to other valuable chemicals. researchgate.net

Stepwise Mechanisms and Intermediate Characterization

The synthesis of this compound often involves a series of well-defined elementary steps. For instance, the reaction of aminoguanidine (B1677879) with α-oxoaldehydes to form 3-amino-1,2,4-triazine derivatives is a key process. nih.gov The mechanism involves the initial reaction between the reactants to form temporary intermediates. solubilityofthings.com These intermediates are crucial for the reaction to proceed through specific pathways to yield the desired products. solubilityofthings.com

Computational methods, including the use of large language models (LLMs) in conjunction with search algorithms, are emerging as powerful tools for elucidating complex reaction mechanisms. arxiv.org These approaches can explore potential reaction paths and identify plausible intermediates by evaluating electron-pushing steps based on fundamental chemical principles. arxiv.org

Role of Catalysis in Reaction Mechanism Modulation

Catalysts play a fundamental role in modulating the reaction mechanisms of this compound formation. solubilityofthings.comwikipedia.org They provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. solubilityofthings.comkhanacademy.org This is often achieved through the formation of temporary intermediates with the catalyst, which then proceed to the final products more readily than the uncatalyzed reaction. solubilityofthings.com

The choice of catalyst can significantly influence the reaction's selectivity and efficiency. mt.com For example, in reactions involving diazo compounds, dirhodium tetracarboxylates have been shown to be effective catalysts, proceeding through the formation of transient metal carbene intermediates. mt.com The effectiveness of a catalyst is dependent on various factors, including the reaction conditions and the specific reactants involved. numberanalytics.com

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates of this compound reactions and the factors that influence them. mt.com By measuring the change in concentration of reactants or products over time, it is possible to determine the rate law, rate constants, and activation energies associated with the reaction. mt.comox.ac.uk

Determination of Rate Laws and Rate Constants

The rate law for a reaction expresses the relationship between the reaction rate and the concentrations of the reactants. libretexts.orgchemistrytalk.org For a reaction involving this compound, the rate law is determined experimentally by measuring the initial reaction rate at different initial reactant concentrations. khanacademy.org

The general form of a rate law is: Rate = k[A]m[B]n where k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and m and n are the reaction orders with respect to each reactant. photophysics.com

For example, the reaction of aminoguanidine with glyoxal (B1671930) to form a triazine derivative was found to be first order with respect to both reactants. nih.gov The rate constant for this reaction under physiological conditions (pH 7.4 and 37°C) was determined to be 0.892 ± 0.037 M-1s-1. nih.gov In more complex reactions, such as the reaction of aminoguanidine with methylglyoxal, the rate equation can involve multiple terms, reflecting the reaction of different forms of the reactants (e.g., unhydrated and monohydrate forms). nih.gov

Table 1: Example Rate Constants for Reactions Forming Triazine Derivatives

Reactants Rate Constant (k) Conditions
Aminoguanidine + Glyoxal 0.892 ± 0.037 M⁻¹s⁻¹ pH 7.4, 37°C
Aminoguanidine + 3-Deoxyglucosone (3.23 ± 0.25) x 10⁻³ M⁻¹s⁻¹ pH 7.4, 37°C
Aminoguanidine + Methylglyoxal (unhydrated) 178 ± 15 M⁻¹s⁻¹ pH 7.4, 37°C

This table is generated based on data for analogous triazine formation reactions and is for illustrative purposes. nih.gov

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter determined from kinetic studies. wikipedia.org It can be calculated from the temperature dependence of the rate constant using the Arrhenius equation. libretexts.org

Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can also be determined from kinetic data. kg.ac.rsmdpi.com These parameters provide deeper insight into the transition state of the reaction. mdpi.com The Eyring equation relates the rate constant to these thermodynamic parameters. wikipedia.org

Table 2: Illustrative Thermodynamic Parameters for a Chemical Reaction

Parameter Value Unit
Activation Energy (Ea) 83.14 kJ/mol
Enthalpy of Activation (ΔH‡) 103.9 - 105.0 kJ/mol
Gibbs Free Energy of Activation (ΔG‡) 15.9 kJ/mol

This table contains example data from various sources to illustrate the types of thermodynamic parameters determined from kinetic studies and is not specific to this compound. researchgate.net

Influence of Reaction Conditions on Kinetics (Temperature, Pressure, Solvent)

Reaction conditions such as temperature, pressure, and solvent can have a significant impact on the kinetics of this compound reactions. catalysis.blog

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. numberanalytics.com The quantitative relationship between temperature and the rate constant is described by the Arrhenius equation. libretexts.org

Pressure: For reactions in the gas phase or under high-pressure conditions, pressure can influence reaction rates, particularly for reactions involving a change in the number of moles of gas. catalysis.blog

Solvent: The solvent can affect reaction kinetics by stabilizing or destabilizing reactants, intermediates, or the transition state. core.ac.uk For example, the dielectric constant of the solvent can influence the rate of reactions involving charged or polar species. core.ac.uk In some cases, the ionic strength of the solution, varied by adding a salt, may have a negligible effect on the reaction rate. academicjournals.org

Mechanistic Basis for Chemo-, Regio-, and Stereoselectivity in this compound Chemistry

The selective synthesis of this compound derivatives is a critical aspect of organic chemistry, with applications in various fields. The ability to control the outcome of a reaction to favor a specific isomer is governed by the principles of chemoselectivity, regioselectivity, and stereoselectivity. These selectivities are fundamentally rooted in the reaction mechanism and are influenced by a variety of factors including electronic effects, steric hindrance, and the nature of the catalyst and reaction conditions. wikipedia.orgmasterorganicchemistry.com

Chemoselectivity , the preferential reaction of one functional group over another, is crucial when a molecule contains multiple reactive sites. slideshare.netdurgapurgovtcollege.ac.in In the context of this compound synthesis, this could involve the selective reaction at a particular site on the furan (B31954) ring or the triazine core, or with a specific functional group on a substituent. For instance, in reactions involving molecules with both ketone and carboxylic acid functionalities, it has been demonstrated that a single catalytic system can be directed to selectively reduce one group over the other by the presence or absence of light. nih.gov This control is achieved by leveraging different activation modes of the catalyst under different conditions. nih.gov Similarly, the "cesium effect" has been shown to dramatically influence chemoselectivity in nucleophilic reactions, where the use of cesium carbonate can lead to the formation of pyridones from β-ketoesters and 1,2,3-triazine (B1214393) 1-oxides, whereas other bases yield pyridines. rsc.org This divergence is attributed to the specific coordination of the cesium ion altering the preferred reaction pathway. rsc.org

Regioselectivity refers to the preference for bond formation at one position over another, leading to the formation of a specific constitutional isomer. numberanalytics.comwikipedia.org In the synthesis of this compound compounds, regioselectivity determines which atoms of the reacting molecules are bonded together. For example, in addition reactions to unsymmetrical alkenes, Markovnikov's rule predicts the formation of the more substituted carbocation intermediate, thus dictating the regiochemical outcome. wikipedia.orgmasterorganicchemistry.com The opposite, anti-Markovnikov selectivity, can also be achieved under specific reaction conditions, such as in hydroboration or free-radical addition of HBr. masterorganicchemistry.com The synthesis of substituted triazoles from α-fluoronitroalkenes and organic azides provides an example of a regioselective method to access specific isomers. rsc.org The factors influencing regioselectivity are often a combination of steric and electronic properties of the reactants and intermediates. numberanalytics.com

Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org This is particularly important when new chiral centers are created during a reaction. Stereoselectivity is broadly categorized into enantioselectivity (preferential formation of one enantiomer) and diastereoselectivity (preferential formation of one diastereomer). libretexts.org The control of stereoselectivity is often achieved through the use of chiral catalysts, reagents, or by the influence of existing stereocenters in the substrate. numberanalytics.comtutorchase.com Factors such as the reaction temperature, solvent, and the structure of the substrate and catalyst all play a significant role in determining the stereochemical outcome. libretexts.orgnumberanalytics.com For example, in reactions involving alkenes, the approach of a reagent can be hindered by nearby bulky groups, leading to a diastereoselective outcome where the reagent adds to the less sterically hindered face. masterorganicchemistry.com The mechanistic basis for stereoselectivity lies in the differences in activation energies of the pathways leading to the different stereoisomers, which arise from steric and electronic effects. wikipedia.org

The following table summarizes the key factors influencing each type of selectivity in the context of this compound chemistry:

Selectivity TypeInfluencing FactorsMechanistic Basis
Chemoselectivity Catalyst nature, reaction conditions (e.g., light), specific metal ions (e.g., Cesium effect)Differential activation of functional groups, stabilization of specific transition states. nih.govrsc.org
Regioselectivity Electronic effects (e.g., Markovnikov's rule), steric hindrance, catalyst and substrate structureFormation of more stable intermediates (e.g., carbocations), preferential approach of reagents to a specific site. numberanalytics.comwikipedia.orgmasterorganicchemistry.com
Stereoselectivity Chiral catalysts, chiral auxiliaries, substrate structure, reaction temperature, solventDifferences in activation energies between diastereomeric or enantiomeric transition states due to steric and electronic interactions. wikipedia.orglibretexts.orgnumberanalytics.com

Heterogeneous vs. Homogeneous Reaction Mechanisms in this compound Synthesis

The synthesis of furyltriazines, like many chemical transformations, can be achieved through either heterogeneous or homogeneous catalysis. The fundamental difference lies in the phase of the catalyst relative to the reactants. libretexts.orgchembam.com

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in a liquid solution. chembam.comyoutube.com This type of catalysis offers several advantages, including high activity and selectivity due to the uniform dispersion of the catalyst, maximizing contact with reactant molecules. chembam.comyoutube.com The well-defined nature of homogeneous catalysts allows for easier mechanistic studies and fine-tuning of their properties by modifying ligands. nih.govunibo.it For instance, in the synthesis of complex molecules, homogeneous catalysts can be designed to achieve high enantioselectivity. youtube.com However, a significant drawback of homogeneous catalysis is the often difficult and expensive separation of the catalyst from the product mixture, which can hinder its recyclability and application in large-scale industrial processes. chembam.comrsc.org

Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. libretexts.orgchembam.com A primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, for example, by filtration, which allows for straightforward recovery and reuse. chembam.comrsc.org This makes them economically and environmentally attractive for industrial applications. essentialchemicalindustry.org Covalent triazine frameworks (CTFs) are a class of porous organic polymers that have emerged as promising supports for heterogeneous catalysts due to their high stability and tunable porosity. doi.orgugent.be The reaction mechanism in heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, followed by reaction, and then desorption of the products. libretexts.orguclouvain.be The surface area and the nature of the active sites on the catalyst are critical factors determining its efficiency. chembam.com While heterogeneous catalysts are generally more robust and easier to handle, they can sometimes exhibit lower selectivity compared to their homogeneous counterparts. rsc.org

The synthesis of the triazine ring itself can proceed through various mechanisms depending on the catalytic approach. For example, the acid-catalyzed trimerization of nitriles to form triazine rings is a multi-step process involving protonated intermediates. rsc.org This can be achieved using both homogeneous superacids like trifluoromethanesulfonic acid (TFMS) or heterogeneous catalysts. rsc.orgacs.org

The table below provides a comparative overview of homogeneous and heterogeneous catalysis in the context of this compound synthesis:

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants (e.g., solution) chembam.comDifferent phase from reactants (e.g., solid catalyst, liquid reactants) chembam.com
Activity/Selectivity Often high activity and selectivity youtube.comrsc.orgCan have lower selectivity, but highly dependent on catalyst design rsc.org
Catalyst Recovery Difficult and often expensive chembam.comrsc.orgRelatively easy (e.g., filtration), allowing for recycling chembam.comrsc.org
Mechanistic Understanding Easier to study and characterize reaction intermediates nih.govunibo.itMore complex, involves surface phenomena like adsorption and desorption uclouvain.be
Industrial Application Less common due to separation issues, but used for high-value products essentialchemicalindustry.orgWidely used due to catalyst reusability and robustness essentialchemicalindustry.org
Example in Triazine Synthesis Superacid-catalyzed trimerization of nitriles acs.orgCovalent Triazine Frameworks (CTFs) as catalyst supports doi.orgugent.be

Advanced Applications of Furyltriazine in Chemical Systems

Furyltriazine in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, functional structures. nih.gov The electron-poor triazine ring can engage in significant π-π stacking and hydrogen bonding interactions, making it an ideal scaffold for designing complex supramolecular systems. nih.gov The incorporation of a furan (B31954) ring, an electron-rich heterocycle, introduces a donor-acceptor characteristic that can be exploited for specific recognition events and to direct the assembly of molecules into well-defined superstructures.

Host-guest chemistry involves the creation of a larger host molecule that forms a complex with a smaller guest molecule through non-covalent interactions. researchgate.net Triazine derivatives are effective components in host materials due to their rigid structure and specific electronic properties. The introduction of furan or its derivatives, like dibenzofuran (B1670420), can enhance these properties, leading to materials with tailored capabilities for molecular recognition.

A notable example involves the design of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), where a host molecule encapsulates a light-emitting guest dopant. Researchers have synthesized novel host materials by integrating a dibenzo[b,d]furan moiety with a carbazole (B46965) and a 1,3,5-triazine (B166579) ring. rsc.org In the compound 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (BFTC) , the triazine unit acts as an electron-accepting and transporting moiety, while the carbazole and dibenzofuran units serve as hole-accepting and transporting components. This design creates a bipolar host capable of efficient charge balance. The high triplet energy of this host material, facilitated by the dibenzofuran and carbazole groups, ensures effective energy transfer to the guest phosphorescent emitter without reverse energy transfer. rsc.org

Table 1: Photophysical and Electronic Properties of a Furan-Containing Triazine Host Material This table summarizes the key properties of the BFTC host material, demonstrating its suitability for green PhOLED applications.

Compound NameAbbreviationTriplet Energy (E_T)HOMO LevelLUMO LevelApplication Context
3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazoleBFTC2.58 eV-5.89 eV-2.45 eVHost material for green PhOLEDs. rsc.org
3-(dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (analogue)BTTC2.56 eV-5.80 eV-2.27 eVHost material for green PhOLEDs. rsc.org

Self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to creating nanomaterials. researchgate.net Triazine derivatives are excellent candidates for self-assembly due to their planar geometry and ability to form multiple hydrogen bonds and π-π stacking interactions. nih.gov By modifying the substituents on the triazine core, it is possible to program the assembly process to form complex, hierarchical structures.

For instance, low-symmetry triazines substituted with three different heterocycles, including furan and thiophene, have been synthesized to study how conformational flexibility and a lack of symmetry influence molecular packing. uwindsor.ca While these specific compounds did not form liquid crystalline phases, the introduction of varied heterocyclic arms heavily destabilized the crystalline phase, indicating a strong influence of the substituents on the self-assembly process. In other work, a tri-substituted triazine was engineered to self-assemble with the drug 5-fluorouracil, forming a hexameric rosette nanoparticle through hydrogen bonding. researchgate.net This rosette structure demonstrated the ability to specifically target the endoplasmic reticulum in cancer cells, showcasing a sophisticated, functional hierarchical assembly. researchgate.net

Mechanically interlocked molecular architectures (MIMAs), such as rotaxanes and catenanes, consist of two or more components that are linked topologically without a covalent bond. ulisboa.ptacs.org The synthesis of these molecules often requires a "capping" reaction to trap a threaded macrocycle onto a linear axle, thus forming a rotaxane. The reactivity of the 1,3,5-triazine ring makes it a valuable tool for this purpose.

Specifically, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) have been successfully employed as efficient capping reagents for the synthesis of α-cyclodextrin ulisboa.ptrotaxanes. acs.orgresearchgate.net The process involves the nucleophilic substitution of the chlorine atoms on the triazine ring by amine groups at the ends of the axle, which is threaded through the cyclodextrin (B1172386). This reaction proceeds readily in aqueous solution and effectively installs a bulky "stopper" that prevents the macrocycle from dethreading. researchgate.net This methodology is versatile and has been used to construct molecular shuttles where the cyclodextrin ring moves along the axle in response to external stimuli. researchgate.net While the reported examples primarily use methoxy-substituted chlorotriazines, this strategy could be readily adapted to use a furyl-substituted chlorotriazine . The incorporation of a furyl group would modify the steric and electronic properties of the stopper, potentially influencing the dynamics and recognition features of the resulting rotaxane.

Self-Assembly Processes and Hierarchical Structures

This compound in Materials Science

The unique electronic and structural characteristics of the this compound scaffold make it a compelling candidate for the development of advanced materials. wikipedia.org

Integration into Organic Electronic Materials (e.g., as building blocks)

Organic electronic materials, which are built from π-bonded molecules and polymers, are foundational to technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.orgwikipedia.org The performance of these devices is highly dependent on the properties of the organic semiconductor used, such as charge carrier mobility and on/off current ratios. nih.govsigmaaldrich.com The design of new organic semiconductors is therefore a key area of research. nih.gov

Heterocyclic compounds are frequently used as building blocks for these materials due to their versatile electronic properties and ability to self-assemble. wikipedia.org this compound, combining an electron-deficient triazine ring with an electron-rich furan ring, presents an intrinsic donor-acceptor (D-A) structure. This characteristic is highly sought after in organic semiconductors. For instance, introducing electron-withdrawing groups to p-type semiconductors is a known strategy to create n-type materials. nih.gov The quinoxalineimide (QI) unit, which also contains electron-withdrawing groups, has been explored as an electron-deficient building block for n-channel organic semiconductors. rsc.org Halogenation of the QI unit was shown to improve electron mobilities, demonstrating that modification of the heterocyclic core can effectively tune charge transport properties. rsc.org

Similarly, this compound units could be systematically modified to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the charge injection and transport properties of the resulting material. rsc.org The integration of such D-A building blocks into conjugated polymers has been a successful strategy for developing materials for organic solar cells and OFETs. croucher.org.hk The charge transport in these materials occurs through the hopping of charge carriers between localized molecular sites, a process facilitated by the π-π stacking of the conjugated systems. wikipedia.orgsigmaaldrich.com The planar nature of the furan and triazine rings could promote favorable stacking arrangements, enhancing charge mobility. Therefore, this compound derivatives are promising building blocks for a new generation of organic semiconductors with tailored electronic properties for various organic electronic devices. croucher.org.hkucla.edu

Role in Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of materials constructed from organic building blocks linked by strong covalent bonds, forming crystalline and porous structures. tcichemicals.comnih.govmdpi.com Their high surface area, tunable porosity, and chemical stability make them suitable for applications in gas storage, separation, and catalysis. nih.govnih.govrsc.org

Triazine-based linkers are commonly used in the synthesis of COFs and POPs due to the planarity and rigidity of the triazine ring, which helps in the formation of ordered, porous networks. nih.govnih.gov These nitrogen-rich frameworks often exhibit high thermal and chemical stability. nih.gov For example, triazine-based COFs have been synthesized for applications like CO₂ separation and dye adsorption, demonstrating high surface areas and stability. nih.gov

The incorporation of a furan moiety alongside the triazine ring to create this compound-based linkers is a logical step in the design of new functional frameworks. The synthesis of COFs relies on the condensation of specific monomers (linkers) to form a periodic network. tcichemicals.com A this compound monomer could be designed with reactive functional groups (e.g., amines, aldehydes) to enable its polymerization into a COF structure. For instance, imine-linked COFs are widely studied and are formed by the condensation of aldehyde and amine linkers. tcichemicals.com

The properties of the resulting framework can be tuned by the choice of building blocks. A series of conjugated porous polymers based on tris(thienyl)triazine (a close structural analogue to a hypothetical tris(furyl)triazine) demonstrated that varying the spacer between the triazine units can effectively tune both the porosity and the electronic band gap of the material. rsc.org The nitrogen and sulfur (or in this case, oxygen) atoms act as electron-donating centers, which can enhance the adsorption of molecules like CO₂. rsc.org this compound-based POPs could therefore be designed to have specific pore sizes and surface functionalities, making them highly effective for targeted applications in gas capture and heterogeneous catalysis. mdpi.comrsc.org

Below is a table comparing properties of different triazine-based porous polymers, illustrating how the choice of linker and spacer affects the material's characteristics. A hypothetical this compound-POP is included to project its potential properties based on trends observed in similar systems.

Polymer NameLinker TypeSpacerBET Surface Area (m²/g)Pore Size (nm)Application HighlightReference
T-POP1 Melamine (B1676169), TerephthalaldehydeAminal287.4MesoporousDye Adsorption, Catalysis mdpi.com
T-POP2 Melamine, 4-ethyl-2,6-diformylphenolAminal139.2MesoporousDye Adsorption, Catalysis mdpi.com
TT-CPP1 Tris(thienyl)triazineAlkyne Cyclotrimerization-3.6CO₂ Capture rsc.org
TT-CPP2 Tris(thienyl)triazineSonogashira Coupling-4.8CO₂ Capture rsc.org
COFZ1 Triazine-based(3,3)-connectedHigh-CO₂ Separation, Dye Adsorption nih.gov
Hypothetical this compound-POP Tris(furyl)triazineVariousHighTunableGas Adsorption, Photocatalysis-

Development of Functional Polymeric Materials

Functional polymers are materials that possess specific chemical or physical properties due to the incorporation of functional groups or their unique architecture. cmu.edunih.gov These properties can include chemical reactivity, photosensitivity, electrical conductivity, and more. nih.gov The synthesis of functional polymers can be achieved through various methods, including the polymerization of functional monomers or the post-polymerization modification of an existing polymer chain. cmu.eduresearchgate.net

The this compound moiety is an attractive candidate for incorporation into polymeric structures to impart specific functionalities. Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that is tolerant of a wide range of functional groups, allowing for the direct polymerization of monomers containing moieties like this compound. cmu.eduresearchgate.net This would result in polymers with pendant this compound groups along the backbone. cmu.edu Alternatively, a this compound unit could be functionalized with an initiator group for ATRP, placing it at the end of a polymer chain. sigmaaldrich.com

The properties of such this compound-containing polymers would be dictated by the combined characteristics of the furan and triazine rings. The triazine ring is known for its thermal stability and its ability to engage in hydrogen bonding and π-π stacking interactions. The furan ring can undergo reversible Diels-Alder reactions, a property that can be exploited to create self-healing or thermally responsive materials. The incorporation of this compound units could thus lead to polymers with enhanced thermal stability, specific recognition capabilities, or stimuli-responsive behavior. icm.edu.pl For example, polymers containing heterocyclic ligands have been synthesized for the selective recovery of metal ions from solutions. icm.edu.pl The nitrogen atoms in the triazine ring and the oxygen atom in the furan ring of a this compound unit could act as coordination sites for metal ions, suggesting applications in areas like environmental remediation or catalysis.

The table below outlines potential functional polymers incorporating this compound and their projected applications based on established polymer synthesis and functionalization principles.

Polymer ArchitectureSynthesis MethodPotential FunctionalityProjected Application
Poly(methacrylate) with pendant this compound ATRP of a this compound-methacrylate monomerMetal Ion Chelation, UV-shieldingHeavy metal removal, UV-protective coatings
Polystyrene-block-Poly(this compound-acrylate) ATRPSelf-assembly into nanostructuresNanopatterning, controlled release systems
Poly(norbornene) with this compound side-chains Ring-Opening Metathesis Polymerization (ROMP)High thermal stability, specific dielectric propertiesAdvanced electronic components, membranes
Crosslinked this compound Network Polycondensation of multifunctional this compound monomersPermanent porosity, catalytic sitesHeterogeneous catalysis, gas separation

This compound as Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental building blocks in organic synthesis, serving as scaffolds for a vast array of more complex molecules, including pharmaceuticals and functional materials. beilstein-journals.orgdspmuranchi.ac.in The reactions of simpler heterocyclic systems to form larger, fused structures are a cornerstone of synthetic chemistry. msu.eduuomus.edu.iq

The this compound structure, containing both a furan and a triazine ring, is primed to serve as a precursor for the synthesis of novel, complex fused heterocyclic systems. The reactivity of both constituent rings can be harnessed to build additional rings onto the initial scaffold. For example, a synthetic strategy has been developed for the preparation of a Current time information in Bangalore, IN.beilstein-journals.orgnih.govoxadiazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgrsc.orgtriazin-7(6H)-one system. beilstein-journals.org This method involves a tandem diazotization/azo coupling reaction of a (1,2,5-oxadiazolyl)carboxamide derivative, effectively fusing a triazinone ring to a furazan (B8792606) (a 1,2,5-oxadiazole), which is a close relative of furan. beilstein-journals.org This demonstrates a viable pathway where a triazine-like ring is constructed onto a furan-like precursor.

Conversely, the this compound core itself could undergo reactions to form even more elaborate structures. The nitrogen atoms of the triazine ring and the carbon atoms of the furan ring provide multiple sites for electrophilic and nucleophilic attack, as well as for cycloaddition reactions. For example, indole (B1671886) synthesis often involves the electrophilic substitution of an activated benzene (B151609) ring. msu.edu A similar strategy could potentially be employed on the electron-rich furan portion of a this compound molecule.

The development of practical synthetic methods for fused heterocyclic systems is of great importance. For instance, a general method for preparing 5-aza-isoguanines was established through the regioselective reaction of a 5-aminotriazole, leading to a 1,2,4-triazolo[1,5-a] Current time information in Bangalore, IN.rsc.orgnih.govtriazin-5-one core. mdpi.com This highlights how substituted triazoles and triazines are key intermediates for polycyclic nitrogen-containing heterocycles. A furyl-substituted aminotriazine (B8590112) could similarly be a versatile starting point for a range of fused systems with potential biological or material applications. mdpi.com

Non Clinical Biological Research Pertaining to Furyltriazine in Vitro Investigations Only

Elucidation of Molecular Target Interactions and Mechanisms (in vitro)

In vitro studies provide a foundational understanding of a compound's direct interactions with specific biological targets, such as enzymes and receptors, in a controlled laboratory setting.

Research into the enzymatic interactions of Furyltriazine has focused primarily on its potential roles as an inhibitor of dihydrofolate reductase and chitin (B13524) synthase.

Dihydrofolate Reductase (DHFR): An in vitro study was conducted to determine the effect of this compound, identified as 2,4-diamino-6-furyl-s-triazine, on dihydrofolate reductase activity. The results indicated that this compound did not inhibit DHFR activity in the tobacco hornworm (Manduca sexta). This suggests that, at least in this insect species, DHFR is not a molecular target for this compound.

Chitin Synthase: this compound has been classified in the literature as a chitin synthesis inhibitor based on its effects on insect development. researchgate.net However, specific in vitro assays detailing the direct binding to or modulation of the chitin synthase enzyme by this compound are not extensively documented in the available scientific literature. Studies on chitin synthesis inhibitors as a class have noted the general difficulty in demonstrating direct inhibition of the catalytic activity of chitin synthase in vitro. muni.cz

A comprehensive search of scientific literature did not yield specific in vitro studies investigating the binding of this compound to any receptors.

Enzyme Binding and Modulation Assays (in vitro)

Cell-Based Assays for Biological Pathway Analysis (in vitro)

Cell-based assays are crucial for understanding how a compound affects biological pathways within a cellular context.

While some early studies investigated the effects of this compound on oogenesis and embryogenesis in houseflies (Musca domestica), these focused on morphological changes rather than specific molecular pathway analysis in cell culture systems. A thorough literature search did not reveal dedicated in vitro studies using modern cell culture systems to analyze the specific biological pathways modulated by this compound.

No specific data from high-throughput screening campaigns to profile the biological activity of this compound were found in the reviewed literature.

Mechanistic Investigations in Cell Culture Systems (in vitro)

Biochemical Investigations of this compound Interactions with Biomolecules (in vitro)

A detailed search of the available scientific literature did not uncover any specific biochemical investigations into the direct interactions of this compound with other biomolecules in an in vitro setting.

Future Research Directions and Emerging Paradigms in Furyltriazine Chemistry

The field of furyltriazine chemistry is poised for significant advancement, driven by emerging technologies and a growing emphasis on sustainability. Future research is expected to transcend traditional synthetic and analytical approaches, embracing computational tools, green chemistry principles, and novel reactivity patterns to unlock the full potential of this heterocyclic scaffold. The following sections outline key areas that will shape the future of this compound research.

Q & A

Q. What are the established synthetic routes for Furyltriazine, and how can researchers optimize reaction yields while ensuring reproducibility?

Methodological Answer: this compound synthesis typically involves [1,3]-dipolar cycloaddition or nucleophilic substitution reactions. To optimize yields, systematically vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperature gradients. Use inline spectroscopic monitoring (e.g., NMR or FTIR) to track intermediate formation. For reproducibility, document purification steps (e.g., column chromatography gradients, recrystallization solvents) and characterize intermediates with mass spectrometry (MS) and elemental analysis . Always include control experiments to isolate side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^13C NMR to confirm triazine ring substitution patterns and furyl group integration. For ambiguous peaks, apply 2D techniques (COSY, HSQC).
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization).
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially for chiral derivatives. Report refinement parameters (R-factor, residual density) .

Q. How can researchers assess the thermal and photochemical stability of this compound compounds under varying conditions?

Methodological Answer: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition thresholds. For photostability, expose samples to UV-Vis light (e.g., 254–365 nm) in a controlled chamber and monitor degradation via HPLC. Compare kinetic data (e.g., half-life) across pH buffers (2–12) to identify stability profiles. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for this compound’s reactivity in cross-coupling reactions?

Methodological Answer: Apply density functional theory (DFT) to calculate transition-state energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use software (e.g., Gaussian, ORCA) to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Validate with kinetic isotope effects (KIEs) and compare computed activation barriers (ΔG\Delta G^\ddagger) with experimental rates. Incorporate solvent effects via continuum models (e.g., PCM) .

Q. How can researchers resolve contradictory data in this compound’s bioactivity across different in vitro and in vivo models?

Methodological Answer:

  • Bias Assessment : Use Cochrane systematic review guidelines to evaluate model selection (e.g., cell line vs. primary cultures) and dosing regimens.
  • Meta-Analysis : Pool data from independent studies, applying random-effects models to quantify heterogeneity (I² statistic).
  • Mechanistic Validation : Perform knockout/knockdown assays (e.g., CRISPR) to isolate target pathways and rule off-target effects .

Q. What strategies are recommended for designing this compound-based metal-organic frameworks (MOFs) with tunable porosity?

Methodological Answer: Optimize ligand-to-metal ratios (e.g., Zn²⁺, Cu²⁺) during solvothermal synthesis. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis and correlate with this compound’s steric bulk. Use powder XRD to confirm crystallinity and gas adsorption tests (CO₂, N₂) to assess selectivity. For reproducibility, report activation protocols (e.g., solvent exchange, vacuum drying) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical predictions and experimental results in this compound’s electronic properties?

Methodological Answer: Re-evaluate computational parameters (e.g., basis sets, exchange-correlation functionals) and compare with UV-Vis/fluorescence spectroscopy data. For charge-transfer complexes, measure cyclic voltammetry redox potentials and align with DFT-predicted ionization potentials. Consider environmental factors (e.g., solvent polarity) that may deviate from gas-phase calculations .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Fit data to logistic regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For non-linear kinetics, apply Akaike Information Criterion (AIC) to select best-fit models. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Experimental Design & Reporting

Q. How can researchers ensure methodological rigor in this compound’s catalytic applications?

Methodological Answer: Adhere to Beilstein Journal of Organic Chemistry guidelines :

  • Report turnover numbers (TON) and frequencies (TOF) for ≥3 replicates.
  • Include negative controls (e.g., catalyst-free reactions) and characterize spent catalysts via XPS or TEM .
  • Deposit raw data (e.g., NMR spectra, chromatograms) in supplementary materials with DOI links .

What frameworks (e.g., FINER, PICO) are recommended for formulating novel research questions on this compound’s unexplored applications?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize topics like this compound in photodynamic therapy. Use PICO to structure hypotheses:

  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : Light-activated this compound prodrugs.
  • Comparison : Existing photosensitizers (e.g., porphyrins).
  • Outcome : Apoptosis rates via flow cytometry .

Q. Tables for Quick Reference

Analytical Technique Key Parameters for this compound Example Values
HPLCRetention time, mobile phase ratio8.2 min (ACN:H₂O = 70:30)
TGADecomposition onset, residual mass220°C, 5% residue
BETSurface area, pore volume850 m²/g, 0.45 cm³/g
Computational Model Application Software/Tool
DFTReaction mechanism, electronic propertiesGaussian, ORCA
Molecular DynamicsSolvent interactions, diffusionGROMACS, AMBER

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.